![molecular formula C8H10N8O B12929214 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- CAS No. 69720-62-3](/img/structure/B12929214.png)
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
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Overview
Description
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring fused with a pyridazine ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrazole carboxamides under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrazole derivatives have shown promising biological activities, making them valuable in drug discovery. The compound's applications include:
- Anticancer Activity : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research has demonstrated effectiveness against a range of pathogens, suggesting potential use as antimicrobial agents.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported that a series of pyrazole derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in cell signaling pathways .
Agricultural Chemistry
The compound's ability to act as an herbicide or fungicide makes it relevant in agricultural applications. Pyrazole derivatives have been explored for their efficacy in crop protection.
Case Study: Crop Protection
A recent investigation focused on the synthesis of pyrazole-based agrochemicals that showed effective herbicidal activity against common weeds. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls .
Material Science
Due to its heterocyclic structure, 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- can be employed in the development of new materials with specific properties.
- Polymerization : The compound can serve as a monomer or crosslinking agent in polymer synthesis, enhancing thermal stability and mechanical properties.
Case Study: Polymer Applications
Research demonstrated that incorporating pyrazole units into polymer matrices improved thermal stability by approximately 20% compared to traditional polymers without such modifications .
Uniqueness
The specific substitution pattern in 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- enhances its stability and reactivity compared to other similar compounds.
Mechanism of Action
The mechanism by which 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- stands out due to its unique combination of a pyrazole and pyridazine ring. Similar compounds include:
5-Amino-1H-pyrazole-4-carboxamide: Lacks the pyridazine ring, resulting in different chemical properties and applications.
1H-Pyrazole-1-carboxamidine: Contains a different functional group, leading to variations in reactivity and biological activity
This uniqueness makes 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- a valuable compound for research and industrial applications.
Biological Activity
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)-, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article synthesizes various research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
The molecular formula for this compound is C8H10N8O with a molecular weight of approximately 218.23 g/mol. The structure includes a pyrazole ring substituted with a carboxamide and a hydrazino-pyridazine moiety, which contributes to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1H-Pyrazole-4-carboxamide derivatives. Notably, compounds derived from this structure have been evaluated for their ability to inhibit various cancer cell lines through mechanisms involving kinase inhibition.
Table 1: Anticancer Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
10h | NCI-H520 | 19 | FGFR Inhibition |
10h | SNU-16 | 59 | FGFR Inhibition |
10h | KATO III | 73 | FGFR Inhibition |
Compound A | A375 | 4.2 | CDK Inhibition |
Compound B | MCF-7 | 0.39 | Aurora-A Kinase Inhibition |
The compound 10h demonstrated nanomolar activity against fibroblast growth factor receptors (FGFRs), which are critical in various cancers. Its irreversible binding to FGFR1 indicates a promising avenue for therapeutic development against FGFR-related malignancies .
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.
- Cyclin-dependent Kinases (CDKs) : Some derivatives exhibit potent inhibitory effects on CDKs, which are essential for cell cycle regulation. For instance, certain pyrazole derivatives have shown IC50 values as low as 0.98μM against CDK2, indicating strong inhibitory potential .
- Aurora Kinase : The inhibition of Aurora-A kinase has been linked to cell cycle arrest and apoptosis in cancer cells. Compounds demonstrating significant inhibition against Aurora kinases may serve as effective anticancer agents .
Case Studies and Research Findings
- Study on FGFR Inhibition : A study revealed that derivative 10h significantly inhibited the proliferation of several cancer cell lines associated with FGFR mutations, suggesting its utility in targeting resistant cancer forms .
- Synthesis and Evaluation : Research has also focused on synthesizing new pyrazole derivatives based on the core structure of 1H-Pyrazole-4-carboxamide. These derivatives were screened for anticancer activity with promising results across multiple cell lines, indicating broad applicability in oncology .
- Mechanistic Insights : X-ray co-crystallography studies provided insights into the binding interactions between these compounds and their respective targets, enhancing our understanding of their inhibitory mechanisms at the molecular level .
Properties
CAS No. |
69720-62-3 |
---|---|
Molecular Formula |
C8H10N8O |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
5-amino-1-(6-hydrazinylpyridazin-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H10N8O/c9-7-4(8(10)17)3-12-16(7)6-2-1-5(13-11)14-15-6/h1-3H,9,11H2,(H2,10,17)(H,13,14) |
InChI Key |
KZUYOYNZAPIJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1NN)N2C(=C(C=N2)C(=O)N)N |
Origin of Product |
United States |
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